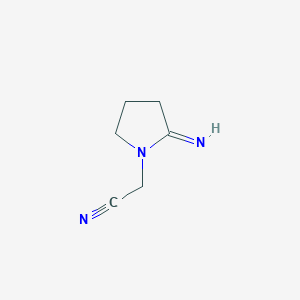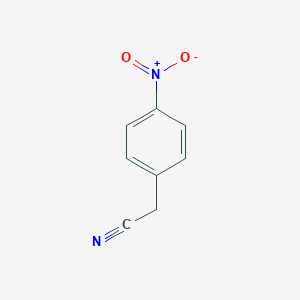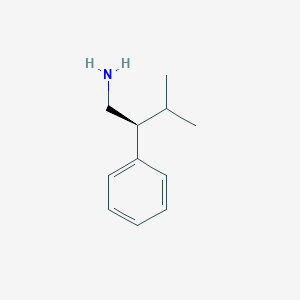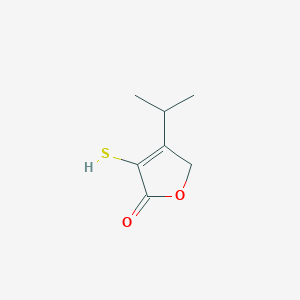
Farampator-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the formation of C-N bonds using aromatic aldehydes and o-phenylenediamine, with variations in conditions leading to different products such as quinoxalines and benzimidazolyl phenyl methanones . Another paper describes a stereospecific synthesis of N-methyl benzazocinyl alkanones, which are structurally related to the compound of interest and exhibit opiate activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The crystal structure and vibrational spectroscopy of bis-(1H-benzimidazol-2-yl)-methanone have been reported, along with DFT calculations that show good agreement with experimental data . This suggests that similar analytical techniques could be used to determine the molecular structure of "2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone".
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound "2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone". However, the synthesis and reactivity of related compounds, such as benzimidazole derivatives, are discussed, which could give insights into potential reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the papers, the related compounds' properties, such as their antioxidant and antimicrobial activities, are evaluated . These properties are often influenced by the structure of the compound, suggesting that "2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone" may also possess similar activities.
Aplicaciones Científicas De Investigación
Investigación en Neurociencia
Farampator-d10 es un modulador alostérico positivo de los receptores AMPA . Los receptores AMPA están involucrados en la transmisión sináptica rápida en el sistema nervioso central (SNC). La modulación de estos receptores puede influir en diversos trastornos neurológicos y psiquiátricos. Por lo tanto, this compound se puede utilizar en la investigación en neurociencia para estudiar estos efectos .
Estudios de Aprendizaje y Memoria
En estudios con animales, se ha demostrado que this compound mejora la memoria de reconocimiento de objetos novedosos . Esto sugiere que el compuesto podría utilizarse en la investigación para comprender las vías bioquímicas implicadas en la formación y la recuperación de la memoria .
Estudios de Cambio de Conjunto Atencional
Se ha descubierto que this compound mejora el cambio de conjunto atencional en ratas . Esto se refiere a la capacidad de cambiar la atención entre diferentes tareas. Esta propiedad hace que this compound sea una herramienta útil para estudiar los trastornos de la atención y los posibles tratamientos .
Investigación del Condicionamiento del Miedo
El compuesto se ha utilizado en la investigación para revertir un déficit inducido por escopolamina en el condicionamiento del miedo provocado . Esto sugiere su posible uso en el estudio de la base neuroquímica del miedo y los trastornos de ansiedad .
Investigación en Proteómica
this compound se puede utilizar en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. La forma deuterada de Farampator se puede utilizar como estándar de referencia en la proteómica basada en espectrometría de masas
Mecanismo De Acción
Target of Action
Farampator-d10 is an AMPA receptor positive modulator . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Its modulation can influence synaptic transmission and plasticity, contributing to learning and memory processes.
Mode of Action
As an AMPA receptor positive modulator, this compound enhances the activity of these receptorsThis modulation results in increased excitatory synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway. By modulating AMPA receptors, it influences the synaptic transmission of glutamate, the most abundant excitatory neurotransmitter in the nervous system. The downstream effects of this modulation can include enhanced cognitive function, as AMPA receptor activity is crucial for learning and memory .
Result of Action
The modulation of AMPA receptors by this compound can lead to enhanced cognitive function. It has potential in treating disorders characterized by cognitive deficits such as Alzheimer’s disease and schizophrenia . The exact molecular and cellular effects of this compound’s action depend on the specific context of its use, including the presence of other drugs, the individual’s health status, and more.
Propiedades
IUPAC Name |
2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-OKVOLUEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)





![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)
